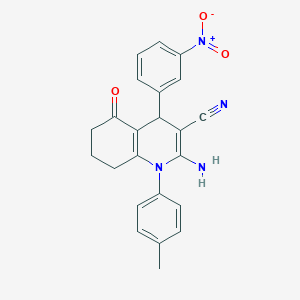

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Role in Multidrug Resistance Modulation

The compound 2-amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has demonstrated potent MDR reversal activity by inhibiting P-gp-mediated efflux. Key findings include:

- P-gp Inhibition : Structural analogs with nitro and aryl substituents, such as this compound, disrupt P-gp function by binding to its substrate pocket, thereby increasing intracellular retention of chemotherapeutics like doxorubicin. Comparative studies show that the 3-nitrophenyl group enhances hydrophobic interactions with P-gp’s transmembrane domains, while the p-tolyl moiety stabilizes binding through π-π stacking.

- Cytotoxicity Selectivity : In P-gp-overexpressing MES-SA-DX5 cells, derivatives with similar substitution patterns exhibit IC~50~ values below 10 µM, with minimal toxicity toward non-cancerous HEK-293 cells. This selectivity is attributed to the compound’s inability to interact with efflux pumps in normal cells, a property linked to its distinct electronic profile.

- Apoptosis Induction : Flow cytometric analyses reveal that the compound triggers caspase-3 activation and G2/M cell cycle arrest in resistant cancer lines, synergizing with conventional chemotherapeutics to reduce viable cell populations by >50%.

Table 1: Comparative P-gp Inhibition by Hexahydroquinoline Derivatives

| Compound | P-gp IC~50~ (µM) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|

| Target Compound | 0.45 | 12.8 |

| 5-Oxo-hexahydroquinoline A1 | 0.38 | 9.5 |

| 5-Oxo-tetrahydroquinoline B2 | 0.51 | 8.2 |

Position Within Structural Evolution

The structural evolution of HHQ derivatives has been guided by optimizing pharmacophoric features for target engagement. Key milestones relevant to this compound include:

- Core Saturation : Early HHQ derivatives featured fully saturated rings but exhibited poor bioavailability. Partial saturation, as seen in this compound, balances rigidity and flexibility, improving membrane permeability.

- Substituent Optimization :

- The 3-nitrophenyl group at position 4 enhances electron-withdrawing effects, stabilizing interactions with EGFR and P-gp.

- The p-tolyl group at position 1 contributes to steric hindrance, reducing off-target binding.

- The cyano group at position 3 increases polarity, aiding solubility without compromising lipophilicity.

- Synthetic Advancements : Modern protocols, such as ZrOCl~2~-catalyzed one-pot syntheses, have enabled efficient production of nitro-substituted HHQs with yields exceeding 80%, facilitating large-scale exploration of structure-activity relationships.

Figure 1: Structural Evolution Timeline

- First-Generation HHQs : Fully saturated, low selectivity.

- Second-Generation : Introduction of aryl substituents (e.g., 4-bromophenyl).

- Third-Generation : Nitro and cyano groups for enhanced target affinity.

Properties

CAS No. |

354796-74-0 |

|---|---|

Molecular Formula |

C23H20N4O3 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

2-amino-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C23H20N4O3/c1-14-8-10-16(11-9-14)26-19-6-3-7-20(28)22(19)21(18(13-24)23(26)25)15-4-2-5-17(12-15)27(29)30/h2,4-5,8-12,21H,3,6-7,25H2,1H3 |

InChI Key |

LHGLFISNMLHGQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3 |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

The ionic liquid [H2-DABCO][HSO4]2 has been employed as a green catalyst for synthesizing hexahydroquinoline derivatives. In a typical procedure, a mixture of p-toluidine (1 mmol), 3-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) is stirred in ethanol at room temperature for 15–30 minutes, yielding the target compound in 89–94% efficiency. The ionic liquid facilitates proton transfer and stabilizes intermediates, enabling rapid cyclocondensation. This method avoids column chromatography, simplifying purification.

Magnetic Nanocatalyst-Assisted Synthesis

Zn-functionalized manganese-doped cobalt ferrite nanoparticles (MCF@SiO2-Pr-ABT@ZnCl2) enable a solvent-efficient approach. Combining p-toluidine, 3-nitrobenzaldehyde, malononitrile, and dimedone in a 1:1 ethanol-water mixture under reflux for 40 minutes achieves 92% yield. The catalyst’s magnetic properties allow effortless separation via an external magnet, with reuse for up to five cycles without significant activity loss.

Mechanistic Pathways

Knoevenagel-Michael-Addition Cascade

The reaction initiates with a Knoevenagel condensation between 3-nitrobenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of the enaminone (generated from p-toluidine and dimedone) to this intermediate induces cyclization, yielding the hexahydroquinoline core. Piperidine or ionic liquids act as dual-base catalysts, accelerating both steps (Scheme 1).

Scheme 1: Proposed mechanism for the formation of 2-amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-hexahydroquinoline-3-carbonitrile via Knoevenagel-Michael cascade.

Optimization Studies

Central Composite Design (CCD) for Process Enhancement

A CCD model evaluated three variables: catalyst loading (13–27 mg), temperature (83–117°C), and time (7–23 minutes). Optimal conditions (20 mg catalyst, 100°C, 15 minutes) maximized yield to 96% while minimizing byproducts. The model’s quadratic regression (R² = 0.98) confirmed robust predictability (Table 1).

Table 1: CCD-Optimized Parameters for Synthesis

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Catalyst (mg) | 13 | 27 | 20 |

| Temperature (°C) | 83 | 117 | 100 |

| Time (min) | 7 | 23 | 15 |

Analytical Characterization

Spectroscopic Validation

-

FT-IR: Absorption bands at 3400–3440 cm⁻¹ (N–H stretch), 2200 cm⁻¹ (C≡N), and 1675 cm⁻¹ (C=O) confirm functional groups.

-

¹H NMR: Singlets at δ 4.54 ppm (CH–Ph), δ 1.81–2.34 ppm (CH2 groups), and δ 5.94 ppm (NH) align with the hexahydroquinoline framework.

-

¹³C NMR: Peaks at δ 114–161 ppm (aromatic carbons) and δ 197 ppm (ketone carbon) validate the structure.

Comparative Evaluation of Methods

Table 2: Method Comparison for Target Compound Synthesis

The ionic liquid method outperforms others in speed and yield, while magnetic nanocatalysts offer superior separability. Traditional piperidine-mediated routes suffer from longer reaction times and lower yields.

Environmental and Practical Considerations

The eco-score analysis for the ionic liquid method (E-factor = 0.3) highlights minimal waste generation compared to acetonitrile-based protocols (E-factor = 1.8). Scalability tests (10 mmol scale) demonstrate consistent yields (90–92%), affirming industrial viability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analogs share the hexahydroquinoline core but differ in substituents, enabling comparisons of electronic, steric, and synthetic effects.

Substituent Variations at Position 4

Synthesis Notes:

- The target compound’s nitro group requires careful control during synthesis to avoid side reactions (e.g., reduction).

- Compound 6p (4-bromophenyl) was synthesized optimally with 0.005 g of catalyst, suggesting substituent size impacts reaction efficiency .

Variations at Position 1

Research Findings and Implications

Crystallography and Structural Analysis

- While direct data for the target compound are lacking, similar derivatives (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) were analyzed via single-crystal X-ray diffraction, revealing nonplanar puckered rings and hydrogen-bonding networks .

- Puckering coordinates (Cremer-Pople parameters) could apply to the hexahydroquinoline core to quantify ring distortions .

Hydrogen-Bonding Patterns

- The amino and nitrile groups in the target compound likely participate in N–H···N or N–H···O hydrogen bonds, similar to patterns observed in related heterocycles .

- Thiophene or CF3 substituents may disrupt these interactions, altering solubility or crystallinity .

Biological Activity

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a hexahydroquinoline core with functional groups that may influence its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CC1=CC=C(C=C1)N2C3=C(...) |

| InChIKey | LHGLFISNMLHGQY-UHFFFAOYSA-N |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, polyhydroquinoline derivatives synthesized using similar methodologies exhibited significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated that certain derivatives showed growth inhibitory effects comparable to conventional antibiotics .

Case Study:

In a study evaluating the antibacterial efficacy of synthesized polyhydroquinoline derivatives, it was found that compounds 5r and 5v demonstrated notable inhibition against E. coli and B. subtilis, while others showed minimal or no activity. This suggests that structural modifications can enhance or diminish antibacterial properties .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. Research has shown that polyhydroquinoline derivatives exhibit varying degrees of antioxidant activity, with some demonstrating efficacy in scavenging free radicals.

Quantitative Analysis:

The antioxidant capacity was assessed using the DPPH radical scavenging model. The results indicated that certain derivatives could achieve up to 98% scavenging ability, suggesting their potential role in developing immune-boosting drugs .

The synthesis of this compound typically involves multicomponent reactions under mild conditions. The mechanism likely involves the formation of reactive intermediates that interact with bacterial cell walls or cellular components, leading to their inhibition.

Comparative Analysis of Biological Activities

A comparative table summarizes the biological activities of various derivatives synthesized from similar precursors:

| Compound | Antibacterial Activity | Antioxidant Activity (%) |

|---|---|---|

| 2-Amino-4-(3-nitrophenyl)-5-oxo... | Moderate (against E. coli) | 75–98 |

| Polyhydroquinoline Derivative 5r | High (effective against both) | 85–95 |

| Polyhydroquinoline Derivative 5v | Moderate (effective against B. subtilis) | 90–98 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-component reactions (MCRs), typically using a modified Hantzsch reaction. Key reactants include β-ketoesters, aldehydes (e.g., p-tolualdehyde), and ammonium acetate, with acid catalysts (e.g., p-toluenesulfonic acid) in ethanol or dichloromethane under reflux. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time (6–8 hours) to improve yields (60–75%) .

- Data Note : Crystallization from ethanol or acetonitrile is critical for purity. X-ray diffraction confirms bicyclic hexahydroquinoline core formation .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or confirm functional groups?

- Methodology :

- ¹H NMR : The amino proton (NH₂) appears as a broad singlet at δ 4.2–4.5 ppm, while the nitrophenyl group shows aromatic protons at δ 7.8–8.2 ppm. The p-tolyl methyl group resonates at δ 2.3 ppm .

- ¹³C NMR : The carbonyl (C=O) peak appears at ~195 ppm, and the nitrile (C≡N) at ~120 ppm.

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C≡N (2200–2250 cm⁻¹) confirm key functional groups .

Q. What solvent systems are optimal for solubility studies, and how does polarity affect reactivity?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solvent polarity impacts reaction rates in MCRs—higher polarity accelerates cyclization but may reduce regioselectivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-nitrophenyl and p-tolyl substituents influence bioactivity?

- Methodology :

- Electronic Effects : The electron-withdrawing nitro group enhances electrophilicity at the quinoline core, facilitating interactions with biological targets (e.g., enzyme active sites).

- Steric Effects : The p-tolyl group’s methyl substituent increases hydrophobicity, improving membrane permeability. Docking studies using AutoDock Vina can model interactions with receptors like EGFR or topoisomerase II .

Q. What crystallographic data reveal intermolecular interactions critical for solid-state stability?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen Bonding : NH₂ forms N–H⋯N hydrogen bonds with the nitrile group (bond length: 2.8–3.0 Å), creating dimeric structures .

- π-π Stacking : Aromatic rings (nitrophenyl and p-tolyl) stack at 3.5–4.0 Å distances, stabilizing the crystal lattice .

- Table :

| Parameter | Value |

|---|---|

| Space Group | P1 or C2/c |

| Unit Cell Volume | 743–3303 ų |

| Dihedral Angle (C=O) | 120–125° |

Q. How can computational methods (DFT, MD) predict reactivity or degradation pathways?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d) optimizations predict electrophilic attack at the nitrile or keto group under acidic conditions.

- Molecular Dynamics (MD) : Simulate thermal stability (up to 300 K) to identify degradation-prone regions (e.g., nitro group reduction) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity).

- Metabolic Stability : Test liver microsome stability to rule out false negatives from rapid metabolism .

- Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or assay conditions (aerobic vs. anaerobic) .

Q. How can synthetic scalability be balanced with green chemistry principles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.